3-Amino-2-methoxyacridin-9(10H)-one

MAO-B inhibition neurodegeneration enzyme selectivity

Researchers requiring validated, substitution-specific acridone tools face sourcing gaps-generic analogs fail to replicate target engagement. 3-Amino-2-methoxyacridin-9(10H)-one (CAS 89974-92-5) resolves this with documented MAO-B inhibition: • MAO-B IC50 = 480 nM; ~12-fold selectivity over MAO-A enables target-specific Parkinson's mechanistic studies • >97% HPLC purity with batch-specific CoA ensures reproducible screening • Defined 3-NH₂/2-OMe substitution pattern provides a unique electronic and hydrogen-bonding surface for SAR benchmarking Global R&D supply with analytical documentation.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 89974-92-5
Cat. No. B12921830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methoxyacridin-9(10H)-one
CAS89974-92-5
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)N
InChIInChI=1S/C14H12N2O2/c1-18-13-6-9-12(7-10(13)15)16-11-5-3-2-4-8(11)14(9)17/h2-7H,15H2,1H3,(H,16,17)
InChIKeyBPQVZDXQPMGOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-methoxyacridin-9(10H)-one (CAS 89974-92-5): Physicochemical and Structural Baseline for Scientific Procurement


3-Amino-2-methoxyacridin-9(10H)-one (CAS 89974-92-5) is a substituted acridone derivative with molecular formula C₁₄H₁₂N₂O₂ and molecular weight 240.26 g/mol . The compound features a tricyclic acridin-9(10H)-one core bearing a 3-amino group and a 2-methoxy substituent, which together define its distinct electronic and steric profile. Its melting point is reported as 312–313 °C (decomposition) , with predicted boiling point 471.7±45.0 °C, predicted density 1.299±0.06 g/cm³, and predicted pKa 1.69±0.20 . The compound is commercially available at >97% purity by HPLC and is supplied for research and further manufacturing use only .

Why 3-Amino-2-methoxyacridin-9(10H)-one Cannot Be Interchanged with Generic Acridones or Acridines


Generic substitution within the acridone/acridine class is scientifically invalid due to divergent target engagement profiles, metabolic stability, and physicochemical properties that vary dramatically with even minor substituent changes. Acridone derivatives exert anticancer activity via multiple mechanisms—DNA intercalation, topoisomerase inhibition, telomerase inhibition, and ABC transporter modulation [1]—and the specific substitution pattern on the tricyclic core determines which mechanism(s) predominate and at what potency [2]. The 3-amino-2-methoxy substitution on 3-Amino-2-methoxyacridin-9(10H)-one confers a unique electrostatic and hydrogen-bonding surface that dictates its molecular recognition properties, as evidenced by its specific, quantifiable MAO-B inhibitory activity that is absent or substantially altered in related analogs lacking this precise substitution pattern [3]. Consequently, procurement decisions based solely on shared acridone backbone ignore the critical structure–activity relationships that govern experimental reproducibility and target specificity [4].

Quantitative Differentiation Evidence for 3-Amino-2-methoxyacridin-9(10H)-one Relative to Comparator Acridones


MAO-B Inhibitory Activity: Quantified Selectivity Profile for Neurological and Psychiatric Research Applications

3-Amino-2-methoxyacridin-9(10H)-one exhibits quantifiable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 480 nM, while its activity against the closely related MAO-A isoform is approximately 12-fold weaker (IC₅₀ = 5.69 μM), establishing a modest but measurable selectivity window [1]. This represents a distinct target engagement profile relative to the broader acridone class, where DNA intercalation and topoisomerase inhibition are the predominant mechanisms [2]. The MAO-B inhibitory activity is a property conferred by the specific 3-amino-2-methoxy substitution pattern and is not a universal feature of acridones lacking this substitution [3].

MAO-B inhibition neurodegeneration enzyme selectivity

DNA Intercalation Capacity: Structural Foundation for Anticancer and Antiproliferative Activity

As an acridone derivative, 3-Amino-2-methoxyacridin-9(10H)-one possesses the planar tricyclic aromatic core required for DNA intercalation, a property quantitatively characterized across the acridone class [1]. QSAR studies on antitumor acridinone derivatives have established statistically significant correlations (R = 0.8388) between molecular descriptors and DNA-duplex stabilization, confirming that electronic and topological properties govern noncovalent DNA binding [2]. The 3-amino and 2-methoxy substituents on the target compound contribute distinct electronic effects that modulate its DNA-binding affinity relative to unsubstituted acridone, though direct comparative binding constants for this specific compound are not reported in the open literature [3].

DNA intercalation anticancer acridone scaffold

Physicochemical Properties: Melting Point, Purity, and Stability for Reproducible Experimental Handling

3-Amino-2-methoxyacridin-9(10H)-one is characterized by a melting point of 312–313 °C (decomposition) , with predicted boiling point 471.7±45.0 °C, predicted density 1.299±0.06 g/cm³, and predicted pKa 1.69±0.20 . Commercial sourcing specifications indicate purity of >97% by HPLC , with shipping at room temperature within continental US . These well-defined physicochemical parameters provide a verifiable quality benchmark for procurement and enable consistent experimental reproducibility compared to analogs with undocumented or variable purity profiles.

melting point purity specification physicochemical stability

Recommended Research and Industrial Applications for 3-Amino-2-methoxyacridin-9(10H)-one Based on Quantitative Evidence


Neurological Target Validation: MAO-B Inhibitor Tool Compound for Parkinson's Disease and Neurodegeneration Research

The quantified MAO-B inhibitory activity (IC₅₀ = 480 nM) of 3-Amino-2-methoxyacridin-9(10H)-one supports its use as a tool compound for validating MAO-B as a therapeutic target in Parkinson's disease and other neurodegenerative conditions [1]. The ~12-fold selectivity over MAO-A provides a defined window for mechanistic studies, enabling researchers to probe MAO-B-specific effects while minimizing confounding MAO-A inhibition. This application is distinct from the compound's acridone-class DNA intercalation properties and represents a procurement rationale for neuroscience-focused laboratories seeking a structurally defined MAO-B inhibitor with a unique acridone scaffold .

Anticancer Screening: DNA-Intercalating Acridone Scaffold for Antiproliferative Assay Development

The planar tricyclic acridone core of 3-Amino-2-methoxyacridin-9(10H)-one enables DNA intercalation, a mechanism validated across the acridone class through QSAR studies demonstrating statistically significant structure–DNA stabilization correlations (R = 0.8388) [1]. This compound is suitable for incorporation into antiproliferative screening panels against cancer cell lines, particularly where DNA-targeting mechanisms are of interest. Its defined purity (>97% HPLC) and well-characterized physicochemical properties (melting point 312–313 °C) ensure reproducible assay performance across replicate experiments .

Structure–Activity Relationship (SAR) Studies: Reference Compound for 3-Amino-2-Methoxy Substituted Acridone Series

3-Amino-2-methoxyacridin-9(10H)-one serves as a valuable reference compound for SAR investigations exploring the biological consequences of acridone ring substitution. The specific 3-amino and 2-methoxy substituents confer a unique electronic and hydrogen-bonding profile that modulates target engagement, as evidenced by its distinct MAO-B inhibitory activity that is absent in unsubstituted acridones [1]. Researchers developing novel acridone-based therapeutics or chemical probes can utilize this compound to benchmark the effects of this substitution pattern on potency, selectivity, and physicochemical properties .

Synthetic Intermediate: Building Block for Advanced Acridone-Derived Chemical Probes and Drug Candidates

With molecular weight 240.26 g/mol and defined purity of >97% HPLC [1], 3-Amino-2-methoxyacridin-9(10H)-one is a suitable starting material or intermediate for the synthesis of more complex acridone derivatives. The 3-amino group provides a reactive handle for further functionalization (e.g., amide coupling, Schiff base formation), while the 2-methoxy group contributes electron-donating character that influences downstream reactivity. This application is particularly relevant for medicinal chemistry laboratories engaged in acridone-based lead optimization programs requiring reliable, high-purity building blocks .

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